molecular formula C16H14O4 B7969263 Alpha-Carboxy-4-hydroxy-3'-methoxystilbene

Alpha-Carboxy-4-hydroxy-3'-methoxystilbene

Cat. No.: B7969263
M. Wt: 270.28 g/mol
InChI Key: GNUSAQYVYXEFIL-GDNBJRDFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Carboxy-4-hydroxy-3’-methoxystilbene can be synthesized through various synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with 3-methoxybenzyl bromide in the presence of a base to form the intermediate 4-hydroxy-3’-methoxystilbene. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield Alpha-Carboxy-4-hydroxy-3’-methoxystilbene .

Industrial Production Methods

In industrial settings, the production of Alpha-Carboxy-4-hydroxy-3’-methoxystilbene involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Alpha-Carboxy-4-hydroxy-3’-methoxystilbene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-Carboxy-4-hydroxy-3’-methoxystilbene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Alpha-Carboxy-4-hydroxy-3’-methoxystilbene involves its interaction with various molecular targets and pathways. It can bind to metal ions such as copper, facilitating cross-coupling reactions. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Alpha-Carboxy-4-hydroxy-3’-methoxystilbene is unique due to its specific functional groups and reactivity. Similar compounds include:

    Resveratrol: A well-known stilbene with antioxidant properties.

    Pinosylvin: A hydroxylated stilbene analogue.

    Isorhapontigenin: A methoxylated stilbene analogue.

These compounds share structural similarities but differ in their specific functional groups and biological activities, making Alpha-Carboxy-4-hydroxy-3’-methoxystilbene a distinct and valuable compound in various fields of research .

Properties

IUPAC Name

(Z)-2-(4-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-20-14-4-2-3-11(9-14)10-15(16(18)19)12-5-7-13(17)8-6-12/h2-10,17H,1H3,(H,18,19)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUSAQYVYXEFIL-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C(C2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C(/C2=CC=C(C=C2)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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